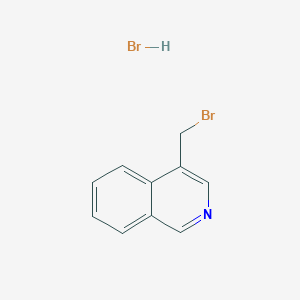

4-(Bromomethyl)isoquinoline hydrobromide

Overview

Description

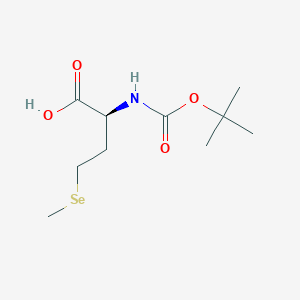

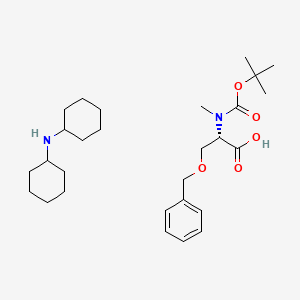

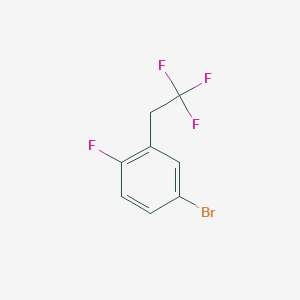

4-(Bromomethyl)isoquinoline hydrobromide is a chemical compound with the molecular formula C10H9Br2N . It has an average mass of 302.993 Da and a monoisotopic mass of 300.910156 Da .

Synthesis Analysis

A selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone was reported in a research paper . The synthesis involved an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions .Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)isoquinoline hydrobromide consists of a benzene ring fused to a pyridine ring .Scientific Research Applications

Synthesis of Spiro[isoquinoline-4,4′-pyran]-3-imines

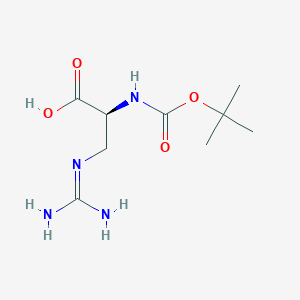

4-(Bromomethyl)isoquinoline hydrobromide has been used in the synthesis of spiro compounds. Kisel’ et al. (2000) describe the synthesis of 4-[2-(bromomethyl)phenyl] tetrahydro-2H-4-pyrancarbonitrile and its reaction with primary amines, leading to either 4-[2-(R-aminomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitriles or hydrobromides of 2-R-aryl-2,3,2′,3′,5′,6′-hexahydrospiro[isoquinoline-4(1H),4′-pyran]-3-imines (Kisel’ et al., 2000).

Antimicrobial Activity

Babichev et al. (1990) explored the chemistry of isoquinolines with partially hydrogenated pyridine rings due to their high biological activity. They developed a synthesis method for novel isoquinolines from o-(bromomethyl)phenylacetonitrile and studied their antimicrobial properties (Babichev et al., 1990).

Bromination in Strong Acid

Brown and Gouliaev (2004) investigated the bromination of isoquinoline in concentrated acids using brominating agents. They achieved regioselective monobromination, providing insight into the sensitivity of the process to various factors (Brown & Gouliaev, 2004).

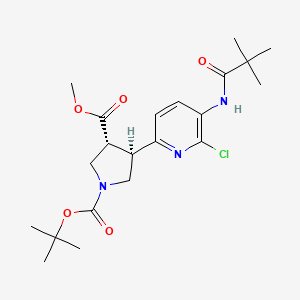

Synthesis of Halofuginone Hydrobromide

Zhang et al. (2017) described a method for preparing halofuginone hydrobromide, an effective drug against Eimeria in poultry. This research demonstrated an innovative approach for large-scale production of this pharmaceutical compound (Zhang et al., 2017).

Synthesis of Various Spiro Compounds

Kisel et al. (2002) worked on the condensation of o-bromomethylphenylacetonitrile with arylcarbohydrazides, leading to the synthesis of various spiro compounds, including 5,10-dihydro[1,2,4]triazolo[1,5-b]isoquinolines (Kisel et al., 2002).

Rhodium-Catalyzed Synthesis

He et al. (2016) reported the rhodium-catalyzed synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines, providing a novel approach to creating bromonium ylides (He et al., 2016).

Novel 3,4-Dihydroisoquinoline Annulation

Li and Yang (2005) described a novel annulation method to access certain medicinally important isoquinoline heterocycles. This method offers a direct synthesis approach for compounds like berberine and erythrina types (Li & Yang, 2005).

Safety And Hazards

properties

IUPAC Name |

4-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-5-9-7-12-6-8-3-1-2-4-10(8)9;/h1-4,6-7H,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFKOOYYHSUSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)isoquinoline hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

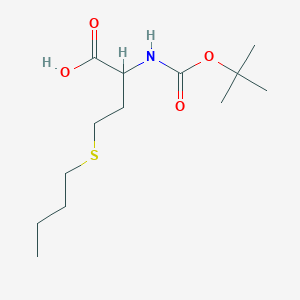

![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)

![{[4-(Benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B1521804.png)